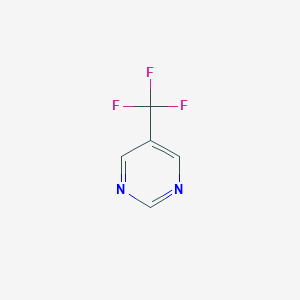

5-(Trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCHRGFQWZMVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570845 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-12-3 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176214-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyrimidine serves as a crucial building block in medicinal chemistry, with its derivatives showing significant potential in drug discovery, notably as kinase inhibitors. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent pyrimidine ring, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its key derivatives. Due to the limited availability of experimental data for the parent compound, this guide incorporates both experimental data for its derivatives and computationally predicted values for the core structure. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, the properties of its derivatives, along with predicted values for the parent compound, offer valuable insights.

Quantitative Data Summary

The following tables summarize the available experimental data for key derivatives of this compound and the predicted physicochemical properties for the parent compound.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₅H₃F₃N₂ | - |

| Molecular Weight | 148.09 g/mol | - |

| logP | 1.10 - 1.35 | SwissADME, ChemAxon |

| Aqueous Solubility (logS) | -1.5 to -2.0 | SwissADME, ChemAxon |

| pKa (most basic) | 0.5 - 1.5 | ChemAxon |

| pKa (most acidic) | > 14 | ChemAxon |

Note: Predicted values are estimations and should be confirmed by experimental methods.

Table 2: Experimental Physicochemical Properties of this compound Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 176214-12-3 | C₅H₃F₃N₂ | 148.09 | Solid (N/A) | N/A | N/A | N/A |

| 2-Chloro-5-(trifluoromethyl)pyrimidine | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | 48-52 | N/A | N/A | N/A |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | C₅HCl₂F₃N₂ | 216.98 | N/A | N/A | 1.609 (at 25 °C) | 1.475 (at 20 °C) |

| 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine | 944900-08-7 | C₆H₄ClF₃N₂ | 210.56 | N/A | 183 | N/A | N/A |

N/A: Not Available

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed, generalized protocols for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A general approach is the cyclocondensation of a trifluoromethyl-containing precursor with an appropriate amidine or related compound.

Protocol: General Synthesis of a this compound Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted amidine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.1 - 2.0 eq.), to the solution and stir for 15-30 minutes at room temperature to generate the free amidine.

-

Condensation: To the reaction mixture, add the trifluoromethyl-containing β-dicarbonyl compound or its equivalent (1.0 eq.).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by either recrystallization or column chromatography to obtain the pure this compound derivative.[1][2]

Purification Protocols

Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air dry them.[3][4]

Protocol: Column Chromatography

-

Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The choice of eluent is typically guided by prior TLC analysis.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[5][6][7]

Physicochemical Property Determination

Protocol: Melting Point Determination [2][8][9]

-

Sample Preparation: Finely powder a small amount of the dry, purified solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Protocol: Boiling Point Determination (Micro Method) [1][4][10][11]

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat the assembly in a heating block or an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Turn off the heat and observe the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Protocol: pKa Determination (Potentiometric Titration) [6][12]

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol: logP Determination (Shake-Flask Method) [13][14][15]

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol.

-

Partitioning: Accurately weigh a small amount of the compound and dissolve it in one of the phases. Add a known volume of the other phase to a flask.

-

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol: Aqueous Solubility Determination [16][17][18][19]

-

Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer in a vial.

-

Shaking: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. store.astm.org [store.astm.org]

The Ascendant Role of the 5-(Trifluoromethyl)pyrimidine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the 5-(trifluoromethyl)pyrimidine moiety has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and steric profile contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological applications, and mechanistic insights of this compound derivatives, serving as a vital resource for professionals in drug discovery and development.

Physicochemical Properties and Bioisosterism

The trifluoromethyl (-CF3) group is a powerful bioisostere for various functional groups, including the methyl and nitro groups.[1] Its strong electron-withdrawing nature significantly alters the electronics of the pyrimidine ring, influencing pKa and hydrogen bonding capabilities. This modification can lead to enhanced binding interactions with target proteins. Furthermore, the C-F bond is significantly stronger than the C-H bond, rendering the trifluoromethyl group resistant to metabolic oxidation, which in turn can improve the pharmacokinetic profile of a drug candidate.[2] The lipophilicity of the trifluoromethyl group can also enhance the ability of molecules to cross cellular membranes.[2]

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and efficient method is the one-pot, three-component reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate in the presence of a copper catalyst.[3][4] Another approach involves the Biginelli reaction using ethyl trifluoroacetoacetate to introduce the trifluoromethyl group at the 4-position of a dihydropyrimidine, which can be subsequently modified.[3] Additionally, direct trifluoromethylation of a pre-formed pyrimidine ring is a viable, though sometimes less selective, strategy.[4]

General Experimental Protocols

Method 1: One-Pot Three-Component Synthesis [3]

A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Method 2: Synthesis via Biginelli Reaction [3]

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. After cooling, the mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, dried, and recrystallized to yield the 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.

Method 3: Synthesis of Fused Thiazolo[4,5-d]pyrimidines [2]

Starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, a mixture with trifluoroacetic anhydride is heated at reflux. The resulting precipitate is collected and can be further modified. For example, chlorination followed by reaction with an amine can introduce diversity at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold.[2]

Experimental Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of 5-(trifluoromethyl)pyrimidines.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block for the development of therapeutic agents across various disease areas, with notable applications in oncology, infectious diseases, and neuroscience.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[2][5] These compounds have been shown to target several key signaling pathways implicated in cancer progression.

EGFR Inhibitors: A series of this compound derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Overexpression or mutation of EGFR is a common driver in many cancers. One notable compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u), demonstrated significant inhibitory activity against EGFR and potent antiproliferative effects against A549, MCF-7, and PC-3 cancer cell lines.[6][7][8] Further studies revealed that this compound could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells.[7][8]

FLT3 and CHK1 Dual Inhibitors: In the context of Acute Myeloid Leukemia (AML), dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) have been developed based on a 5-(trifluoromethyl)-2-aminopyrimidine core.[9] Mutations in the FLT3 gene are common in AML. A lead compound from this series exhibited excellent potency against both kinases and strong antiproliferative activity against the MV4-11 cell line, which harbors an FLT3-ITD mutation.[9] This compound also demonstrated the ability to overcome various resistance mutations in BaF3 cell lines.[9]

Thiazolo[4,5-d]pyrimidine Derivatives: Fused heterocyclic systems incorporating the this compound core have also shown promise as anticancer agents.[2] A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was selected by the National Cancer Institute for further screening.[2]

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Antiviral and Antifungal Activity

Beyond oncology, this compound derivatives have demonstrated significant potential as antimicrobial agents.

Antiviral Activity: Several novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess potent antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[10] In vivo studies have demonstrated that some of these compounds exhibit higher curative and protective activities than the commercial agent ningnanmycin.[10] Microscale thermophoresis experiments have suggested a direct interaction between a promising compound and the TMV coat protein (TMV-CP).[10]

Antifungal Activity: The this compound scaffold has also been incorporated into molecules with broad-spectrum antifungal activity.[11][12] Certain derivatives bearing an amide moiety have shown excellent in vitro activity against a range of plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibitory rates comparable or superior to the commercial fungicide tebuconazole.[11][12]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 9u | EGFR | A549 | 0.35 | [6][7][8] |

| MCF-7 | 3.24 | [6][7][8] | ||

| PC-3 | 5.12 | [6][7][8] | ||

| EGFR Kinase | - | 0.091 | [6][7][8] | |

| Compound 30 | FLT3-D835Y | - | - | [9] |

| CHK1 | - | - | [9] | |

| MV4-11 | MV4-11 | <0.004 | [9] | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | - | NCI-60 Panel | - | [2] |

Table 2: Antiviral and Antifungal Activity of this compound Derivatives

| Compound ID | Activity Type | Organism | EC50 (µg/mL) or % Inhibition | Reference |

| Compound 5j | Antiviral (Curative) | TMV | 126.4 | [10] |

| Compound 5m | Antiviral (Protective) | TMV | 103.4 | [10] |

| Compound 5b | Antifungal | Botrytis cinerea | 96.76% @ 50 µg/mL | [11][12] |

| Compound 5j | Antifungal | Botrytis cinerea | 96.84% @ 50 µg/mL | [11][12] |

| Compound 5l | Antifungal | Botrytis cinerea | 100% @ 50 µg/mL | [11][12] |

| Compound 5v | Antifungal | Sclerotinia sclerotiorum | 82.73% @ 50 µg/mL | [11][12] |

Conclusion

The this compound scaffold is a highly valuable pharmacophore in medicinal chemistry, imparting favorable properties that have led to the development of potent and selective inhibitors for a range of biological targets. The synthetic accessibility of this moiety, coupled with its profound impact on the biological activity and pharmacokinetic profiles of small molecules, ensures its continued prominence in the design of future therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 5-(Trifluoromethyl)pyrimidine: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased biological activity. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring this data, and a generalized synthetic workflow.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for the parent this compound, this section presents representative data for a closely related analog, 5-chloro-2-(trifluoromethyl)pyrimidine. This data provides a strong indication of the chemical shifts and spectral features that can be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 8.96 | s | - |

| ¹³C | 156.7, 154.6, 134.1, 119.4 | q (for C attached to CF₃ and CF₃ carbon) | 37 (C-F), 274 (CF₃) |

| ¹⁹F | -70.04 | s | - |

Source: Supporting Information for a research article.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Calculated m/z | Observed m/z |

| High-Resolution Mass Spectrometry (HRMS) | Electron Ionization (EI) | C₅H₃F₃N₂: 148.0248 | Data not available in search results |

Note: While a specific experimental mass spectrum for the parent compound was not found, the molecular weight is confirmed by chemical suppliers to be 148.09 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~1600-1450 | C=C and C=N stretching | Pyrimidine ring |

| ~1350-1100 | C-F stretching | Trifluoromethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution. Pyrimidine derivatives are known to absorb UV light due to n-π* electronic transitions.[2] For a related pyrimidine derivative, the maximum absorbance (λmax) was observed at 275 nm.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: All ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Chemical shifts are referenced to the solvent peak.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃.[4]

Mass Spectrometry (High-Resolution)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid or liquid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

Synthetic Workflow

The synthesis of this compound derivatives often involves a multi-step process. A generalized workflow is depicted below.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)pyrimidine, a key heterocyclic compound in medicinal chemistry. We delve into its chemical identity, including its CAS number and nomenclature, and present its physicochemical properties in a clear, tabular format. This guide details synthetic methodologies for this compound and its derivatives, offering step-by-step experimental protocols. Furthermore, we explore its significant applications in drug discovery, particularly as a potent inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1) pathways. The mechanisms of action are illustrated through detailed signaling pathway diagrams generated using Graphviz. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound with the chemical formula C₅H₃F₃N₂. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring imparts unique electronic properties, enhancing its metabolic stability and potency as a pharmacophore.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 176214-12-3[1] |

| Molecular Formula | C₅H₃F₃N₂[1][2] |

| Molecular Weight | 148.09 g/mol [1] |

| Canonical SMILES | C1=C(C=NC=N1)C(F)(F)F |

| InChI Key | YWNYWGROUPXJEC-UHFFFAOYSA-N |

| MDL Number | MFCD11100527[1] |

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Compound |

| Molecular Weight | 226.98 g/mol | 5-bromo-2-(trifluoromethyl)pyrimidine[3] |

| Molecular Weight | 216.98 g/mol | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4] |

| Molecular Weight | 182.53 g/mol | 2-Chloro-5-(trifluoromethyl)pyrimidine[5] |

| Melting Point | 48-52 °C | 2-Chloro-5-(trifluoromethyl)pyrimidine[5] |

| Appearance | Clear colorless liquid | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4] |

| Density | 1.609 g/mL at 25 °C | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4] |

| Storage Temperature | -20°C | 2-Chloro-5-(trifluoromethyl)pyrimidine[5] |

Synthesis and Experimental Protocols

General Synthetic Approach: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

A highly efficient and selective method for synthesizing 5-trifluoromethyl pyrimidine derivatives involves a one-pot, three-component reaction. This approach circumvents the challenges associated with the direct trifluoromethylation of the pyrimidine ring.

Experimental Protocol:

-

A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is prepared.

-

The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.

Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine

This protocol describes the synthesis of a key intermediate used in the preparation of more complex this compound derivatives.

Experimental Protocol:

-

Dissolve 24 g of 2-trifluoromethylpyrimidine in 200 ml of acetic acid.

-

Slowly add 50 g of bromine dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

After cooling to room temperature, add water and ethyl acetate for extraction.

-

Separate the organic and aqueous phases.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 5-bromo-2-(trifluoromethyl)pyrimidine.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Its primary application lies in the development of anticancer agents that target key signaling pathways.

EGFR Inhibition

Derivatives of this compound have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

Biological Activity of a Lead Compound (9u):

| Cell Line / Kinase | IC₅₀ (µM) |

| A549 (Non-small cell lung cancer) | 0.35[4] |

| MCF-7 (Breast cancer) | 3.24[4] |

| PC-3 (Prostate cancer) | 5.12[4] |

| EGFR Kinase | 0.091[4] |

Compound 9u, a this compound derivative, has demonstrated the ability to induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase.[5][6]

EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

FLT3 and CHK1 Dual Inhibition

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have emerged as potent dual inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[8] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML). CHK1 is a crucial component of the DNA damage response pathway. Dual inhibition presents a promising strategy to overcome resistance to single-agent therapies.

A lead compound (compound 30) demonstrated potent inhibition of the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.[8]

FLT3 and CHK1 Signaling Pathway Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylated Pyrimidines: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of numerous compounds with enhanced biological activity and improved pharmacokinetic profiles. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's potency, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of trifluoromethylated pyrimidines, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring and the construction of the pyrimidine ring using trifluoromethylated building blocks.

1. Introduction of the Trifluoromethyl Group:

Direct trifluoromethylation of the pyrimidine core presents a significant challenge due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this transformation.

-

Radical Trifluoromethylation: This approach often employs reagents like sodium triflinate (CF3SO2Na) in the presence of an oxidant. For instance, a one-pot, multi-component reaction involving CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives.[1][2]

-

Copper-Mediated Trifluoromethylation: Copper-based reagents have proven effective for the trifluoromethylation of pyrimidine nucleosides. A notable example is the microwave-assisted, copper-mediated trifluoromethylation of 5-iodopyrimidine nucleosides using Chen's reagent (methyl fluorosulfonyldifluoroacetate).[3] Another method involves the use of trifluoromethyl iodide and copper powder for the direct trifluoromethylation of protected 5-iodouridine derivatives.[4]

2. Ring Construction with Trifluoromethylated Building Blocks:

A more common and often more efficient strategy involves the cyclocondensation of trifluoromethyl-containing precursors.

-

From Trifluoroacetoacetate Derivatives: Ethyl trifluoroacetoacetate is a versatile starting material for the synthesis of various trifluoromethylated pyrimidines.[5][6] For example, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized via a four-step reaction sequence starting from ethyl trifluoroacetoacetate.[5]

-

From Trifluoromethylated Enones and Amidines: The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides a facile route to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade.[7]

-

From Other Trifluoromethylated Precursors: Other building blocks like 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone can be used to synthesize 4-trifluoromethylpyridine compounds, which can be further modified.[6] The synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a key intermediate, has been achieved from 5-trifluoromethyluracil.[7]

Physicochemical Properties

The incorporation of a trifluoromethyl group significantly impacts the physicochemical properties of pyrimidine derivatives, which in turn influences their pharmacokinetic profile.

| Property | Effect of Trifluoromethyl Group | Reference(s) |

| Lipophilicity (logP) | Generally increases lipophilicity, which can enhance membrane permeability. However, the effect can be position-dependent. | [3][8][9][10] |

| Metabolic Stability | Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond is resistant to cleavage. | [3][5][11] |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of the CF3 group can decrease the basicity of the pyrimidine ring. | [12] |

Biological Activities and Mechanisms of Action

Trifluoromethylated pyrimidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous trifluoromethylated pyrimidine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference(s) |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | Varies | [13] |

| C32 (Melanoma) | Varies | [13] | |

| DU145 (Prostate) | Varies | [13] | |

| MCF-7 (Breast) | Varies | [13] | |

| 5-Trifluoromethylpyrimidine EGFR Inhibitors | A549 (Lung) | 0.35 (for compound 9u) | [14] |

| MCF-7 (Breast) | 3.24 (for compound 9u) | [14] | |

| PC-3 (Prostate) | 5.12 (for compound 9u) | [14] | |

| Trifluoromethyl-substituted Pyrimidine Derivatives | H1975 (Lung) | 2.27 (for compound 17v) | [11] |

| PC-3 (Prostate) | Varies | [11] | |

| MGC-803 (Gastric) | Varies | [11] | |

| MCF-7 (Breast) | Varies | [11] | |

| 5-Trifluoromethyl-2-aminopyrimidine Derivatives | MV4-11 (AML) | <0.004 (for some compounds) | [15] |

Mechanisms of Action:

-

Kinase Inhibition: A significant number of trifluoromethylated pyrimidines exert their anticancer effects by inhibiting key kinases involved in cancer cell signaling.

-

EGFR Inhibition: Certain 5-trifluoromethylpyrimidine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14]

-

FLT3 and CHK1 Dual Inhibition: 5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are crucial targets in Acute Myeloid Leukemia (AML).[15] FLT3 mutations are common in AML and lead to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[16]

-

-

Induction of Apoptosis: Many trifluoromethylated pyrimidines have been shown to induce apoptosis (programmed cell death) in cancer cells.[11] This often involves the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

Signaling Pathway Diagrams:

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Intrinsic Apoptosis Pathway Modulation.

Antifungal Activity

Trifluoromethylated pyrimidines have also shown promise as antifungal agents.

Quantitative Data on Antifungal Activity:

| Compound Class | Fungal Strain | Inhibition (%) at 50 µg/mL | EC50 (µg/mL) | Reference(s) |

| Trifluoromethyl Pyrimidine Derivatives with Amide Moiety | Botrytis cinerea | 96.76 - 100 | - | |

| Sclerotinia sclerotiorum | 82.73 | - | ||

| Phomopsis sp. | 100 (for some compounds) | 10.5 (for compound 5o) | [5] | |

| Botryosphaeria dothidea | 82.1 - 88.5 | - | [5] |

Antiviral Activity

The antiviral potential of trifluoromethylated pyrimidines is an active area of research.

Quantitative Data on Antiviral Activity (against Tobacco Mosaic Virus - TMV):

| Compound | Curative Activity (%) at 500 µg/mL | Protection Activity (%) at 500 µg/mL | Inactivation Activity (%) at 500 µg/mL | EC50 (µg/mL) | Reference(s) |

| Compound 5j | 76.3 | - | - | 126.4 (curative) | [6] |

| Compound 5m | 66.1 | 66.4 | - | 103.4 (protection) | [6] |

Anti-tubercular Activity

Recent studies have identified trifluoromethyl pyrimidinone derivatives with potent activity against Mycobacterium tuberculosis.

Quantitative Data on Anti-tubercular Activity:

| Compound | M. tuberculosis IC90 (µM) | HepG2 Cytotoxicity IC50 (µM) | Reference(s) |

| Compound 16 | 4.9 | > 100 | [4] |

| Compound 51 | 2.9 | Varies | [4] |

| Compound 55 | 3.7 | Varies | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel trifluoromethylated pyrimidine derivatives.

General Synthetic Workflow

Caption: General Synthetic and Evaluation Workflow.

Key Experimental Methodologies

Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine: A solution of 2-trifluoromethylpyrimidine in acetic acid is treated with bromine and heated to reflux overnight. After cooling and extraction with ethyl acetate, the organic layer is dried and concentrated to yield the product.[2]

General Procedure for Anticancer MTT Assay:

-

Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[11]

General Procedure for Antifungal Poison Plate Technique:

-

Dissolve the test compounds in a solvent (e.g., DMSO) and mix with molten potato dextrose agar (PDA).

-

Pour the mixture into Petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at a suitable temperature until the mycelial growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition.[5]

General Procedure for Antiviral Plaque Reduction Assay:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus.

-

After an adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction and determine the EC50 value.[2]

Conclusion

Trifluoromethylated pyrimidines represent a highly valuable class of heterocyclic compounds with diverse and potent biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to improvements in potency and pharmacokinetic properties, making this scaffold a cornerstone in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of novel derivatives, while the detailed biological data and mechanistic insights offer a strong foundation for the rational design of future therapeutic agents. Continued exploration of the vast chemical space of trifluoromethylated pyrimidines holds immense promise for the development of innovative treatments for a wide range of diseases, from cancer to infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. synthical.com [synthical.com]

Potential Therapeutic Targets for 5-(Trifluoromethyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for the 5-(trifluoromethyl)pyrimidine scaffold, a privileged structure in modern medicinal chemistry. The incorporation of the trifluoromethyl group often enhances biological activity, metabolic stability, and bioavailability, making these derivatives promising candidates for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Targets: Protein Kinases

Research has predominantly identified protein kinases as key therapeutic targets for this compound derivatives. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The primary kinase targets identified for this chemical class include Fms-like Tyrosine Kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), Epidermal Growth Factor Receptor (EGFR), and Proline-rich Tyrosine Kinase 2 (PYK2).

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against their primary kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 30 | FLT3-WT | ≤ 25 | [1] |

| FLT3-D835Y | ≤ 25 | [1] | |

| CHK1 | ≤ 25 | [1] | |

| c-Kit | >10000 | [1] | |

| IRAK4 | 864.60 | [1] | |

| P70S6K | 834.85 | [1] | |

| CDK2 | 833.50 | [1] | |

| Aurora A | 1863.50 | [1] | |

| Compound 9u | EGFR | 91 | [2][3][4] |

| Generic Derivative | PYK2 | Potent Inhibition | [5] |

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cell Type | IC50 (nM) | Reference |

| Compound 30 | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | < 4 | [1] |

| BaF3-FLT3-F691L | Engineered BaF3 | Potent Inhibition | [1] | |

| BaF3-FLT3-D835F | Engineered BaF3 | Potent Inhibition | [1] | |

| BaF3-FLT3-D835V | Engineered BaF3 | Potent Inhibition | [1] | |

| Compound 9u | A549 | Non-small cell lung cancer | 350 | [2][3][4] |

| MCF-7 | Breast cancer | 3240 | [2][3][4] | |

| PC-3 | Prostate cancer | 5120 | [2][3][4] |

Table 3: hERG Inhibition Data for a Representative this compound Derivative

| Compound ID | Concentration (µM) | % Inhibition | Reference |

| Compound 30 | 10 | 36 | [1] |

| Compound 32 | 10 | 23 | [1] |

Signaling Pathways

The therapeutic efficacy of this compound derivatives is intrinsically linked to their ability to modulate key signaling pathways implicated in disease pathogenesis. Below are diagrams of the signaling cascades associated with their primary kinase targets.

Caption: FLT3 Signaling Pathway and Inhibition.

Caption: CHK1 Signaling in DNA Damage Response.

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., FLT3, CHK1, EGFR)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Peptide substrate specific for the kinase

-

Test compound (this compound derivative) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant kinase and its corresponding peptide substrate in the kinase buffer to their optimal concentrations, as determined by preliminary experiments.

-

Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Kinase Reaction Initiation: Add 2 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a Luminescence-based Kinase Assay.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MV4-11)

-

Complete cell culture medium

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

hERG Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method to assess the potential of a test compound to inhibit the hERG potassium channel, a critical off-target liability.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

External and internal patch clamp solutions

-

Test compound (this compound derivative) dissolved in an appropriate solvent

-

Automated patch clamp system (e.g., QPatch)

-

Positive control (e.g., Cisapride)

Procedure:

-

Cell Preparation: Culture the hERG-expressing HEK293 cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.

-

System Setup: Prime the automated patch clamp system with the internal and external solutions according to the manufacturer's instructions.

-

Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell and form a giga-seal. Subsequently, the whole-cell configuration is established.

-

Baseline Recording: Record the baseline hERG current using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current).

-

Compound Application: Apply the vehicle control to the cell to establish a stable baseline. Then, sequentially apply increasing concentrations of the test compound.

-

Data Acquisition: Record the hERG current at each compound concentration.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition of the hERG current relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Logical Relationships: Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of this compound derivatives as therapeutic agents.

Caption: Drug Discovery Workflow for Pyrimidine Derivatives.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Structural Analysis of 5-(Trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-(trifluoromethyl)pyrimidine, a key heterocyclic compound in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the pyrimidine scaffold significantly influences its physicochemical properties and biological activity, leading to enhanced metabolic stability and bioavailability in many derivatives.[1] This document details the structural aspects of this compound, supported by spectroscopic data, and outlines a general synthetic approach. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a wide array of pharmacologically active molecules. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring has emerged as a powerful strategy in drug design. This modification can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to improved therapeutic profiles. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including as kinase inhibitors and anticancer agents. A thorough understanding of the structural characteristics of the core this compound molecule is therefore essential for the rational design of new and more effective therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interaction with biological systems.

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂ |

| Molecular Weight | 148.09 g/mol |

| CAS Number | 176214-12-3 |

| Appearance | Solid |

| SMILES | C1=C(C(=NC=N1)C(F)(F)F) |

| InChI Key | CPCHRGFQWZMVNX-UHFFFAOYSA-N |

Note: Data sourced from commercial supplier information.

Synthesis

While numerous methods exist for the synthesis of substituted this compound derivatives, a common and effective approach for the core scaffold and its analogues involves a one-pot, multi-component reaction strategy. This method offers high selectivity and efficiency, avoiding the challenges often associated with the direct trifluoromethylation of a pre-formed pyrimidine ring.

General Experimental Protocol: One-Pot Three-Component Synthesis

A prevalent method for synthesizing this compound derivatives involves the condensation of an aryl enaminone, an aryl amidine hydrochloride, and a trifluoromethyl source, such as sodium triflinate, in the presence of a copper catalyst.

Materials:

-

Aryl enaminone

-

Aryl amidine hydrochloride

-

Sodium triflinate (CF₃SO₂Na)

-

Copper(II) acetate (Cu(OAc)₂)

-

1,2-dichloroethane (DCE)

Procedure:

-

A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) is prepared in 1,2-dichloroethane (5 mL).

-

The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired this compound derivative.

This protocol provides a versatile and practical route to a variety of this compound derivatives.

Synthesis Workflow Diagram

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei. For many this compound derivatives, the proton on the pyrimidine ring typically appears as a singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group is observed as a characteristic quartet due to coupling with the three fluorine atoms.

Representative Spectroscopic Data for this compound Derivatives:

| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-amino-5-(trifluoromethyl)pyrimidine derivatives | Pyrimidine-H: ~8.13 (s) | CF₃: (quartet) |

| This compound-2,4-diamine derivatives | Pyrimidine-H: ~8.13 (s) | CF₃: (quartet) |

| Thiazolo[4,5-d]pyrimidine derivatives | Aromatic-H: 7.40-7.70 (m) | CF₃: (quartet) |

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

4.1.2. Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[2] The FTIR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the C-F bonds of the trifluoromethyl group, typically in the 1000-1400 cm⁻¹ region.[2]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.

X-ray Crystallography

Computational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the structure of this compound and predict its physicochemical properties.[4] These computational methods can provide valuable information on molecular orbitals, electrostatic potential, and vibrational frequencies, which can complement experimental data and aid in understanding the molecule's reactivity and interactions.[4]

Safety Information

This compound and its derivatives should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. The information on its synthesis, spectroscopic characterization, and computational analysis serves as a valuable resource for researchers in the field of medicinal chemistry. A comprehensive understanding of the structural features of this core scaffold is paramount for the continued development of novel and effective drug candidates based on the this compound framework.

Experimental Workflows and Logical Relationships

Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

Drug Discovery and Development Logic

Caption: A logical flow diagram illustrating the role of the this compound scaffold in a typical drug discovery pipeline.

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of 5-(Trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into heterocyclic compounds has been a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a wide range of molecules. Among these, 5-(trifluoromethyl)pyrimidine has emerged as a critical scaffold in the development of novel therapeutics, particularly in the realm of oncology. This in-depth technical guide traces the discovery and historical development of this pivotal chemical entity, providing a comprehensive overview of its synthesis, key derivatives, and its role in targeting crucial cellular signaling pathways.

Early Synthesis and Key Milestones

The exploration of fluorinated pyrimidines gained significant momentum in the mid-20th century, driven by the quest for potent antimetabolites for cancer chemotherapy. A foundational paper by Heidelberger and his colleagues in 1965 appears to be one of the earliest reports on the synthesis of 2,4-disubstituted 5-(trifluoromethyl)pyrimidines[1]. This seminal work laid the groundwork for the broader investigation of this class of compounds.

A crucial intermediate in the synthesis of many this compound derivatives is 5-trifluoromethyluracil . One common and effective method for its preparation involves the trifluoromethylation of uracil. A widely adopted approach utilizes sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an organic peroxide in an aqueous medium. This method offers a safer and more environmentally friendly alternative to earlier procedures that used organic solvents[2].

Another key building block is 2,4-dichloro-5-(trifluoromethyl)pyrimidine , which serves as a versatile precursor for a variety of derivatives. Its synthesis is often achieved by the chlorination of 5-trifluoromethyluracil using a chlorinating agent such as phosphorus oxychloride (POCl3)[2][3].

Experimental Protocols

Synthesis of 5-Trifluoromethyluracil from Uracil[2]

Materials:

-

Uracil

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

Organic peroxide (e.g., tert-butyl hydroperoxide)

-

Water

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Aqueous sodium sulfite solution

-

Saturated aqueous sodium chloride solution

Procedure:

-

A suspension of uracil and sodium trifluoromethanesulfinate is prepared in water.

-

An aqueous solution of the organic peroxide is added dropwise to the suspension while maintaining the temperature between 40-80 °C.

-

The reaction mixture is stirred at 50-60 °C for 0.5 to 1.0 hour. The reaction progress is monitored by HPLC until the ratio of uracil to 5-trifluoromethyluracil is less than 3:97.

-

Upon completion, the residual peroxide is quenched by the addition of an aqueous sodium sulfite solution.

-

The resulting mixture is extracted multiple times with 2-MeTHF.

-

The combined organic phases are washed with a saturated aqueous sodium chloride solution.

-

The organic phase is concentrated under reduced pressure to yield the crude 5-trifluoromethyluracil as a white solid.

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine from 5-Trifluoromethyluracil[2]

Materials:

-

5-Trifluoromethyluracil (5-TFU)

-

Phosphorus oxychloride (POCl3)

-

Diisopropylethylamine (DIPEA)

-

n-Butyl acetate

Procedure:

-

A suspension of 5-trifluoromethyluracil is made in phosphorus oxychloride.

-

Diisopropylethylamine is added dropwise to the suspension.

-

The reaction mixture is heated to 110-120 °C, at which point a clear solution should form.

-

The reaction is monitored by HPLC. If the reaction is incomplete after 7-8 hours, additional phosphorus oxychloride and diisopropylethylamine can be added.

-

Once the reaction is complete, the mixture is cooled to room temperature, and n-butyl acetate is added.

-

The majority of the phosphorus oxychloride and some n-butyl acetate are removed by distillation under reduced pressure.

-

The remaining mixture is subjected to further purification steps to isolate the 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, including reaction yields and biological activities.

| Compound | Starting Material | Synthetic Method | Yield (%) | Reference |

| 5-Trifluoromethyluracil | Uracil | Trifluoromethylation with CF3SO2Na | 48% (HPLC assay yield) | [2] |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 5-Trifluoromethyluracil | Chlorination with POCl3/DIPEA | Not explicitly stated | [2] |

| Compound 9i | Compound 8 | Suzuki Coupling | 39% | [4] |

| Compound 9a | Compound 8 | Suzuki Coupling | 37% | [4] |

| Compound 9k | Compound 8 | Suzuki Coupling | 18% | [4] |

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 9u | EGFR | A549 | 0.35 | [4][5][6][7] |

| Compound 9u | EGFR | MCF-7 | 3.24 | [4][5][6][7] |

| Compound 9u | EGFR | PC-3 | 5.12 | [4][5][6][7] |

| Compound 9u | EGFR Kinase | - | 0.091 | [4][5][6][7] |

| Compound 17v | - | H1975 | 2.27 | [8] |

| 5-FU (control) | - | H1975 | 9.37 | [8] |

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of this compound have gained prominence as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncoprotein implicated in the growth and proliferation of various cancers[4]. Overexpression or activating mutations of EGFR lead to the constitutive activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which collectively promote cell survival, proliferation, and metastasis while inhibiting apoptosis[3][9][10].

The inhibition of EGFR by this compound-based compounds blocks these downstream signals, leading to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis[5][8][11].

EGFR Signaling Pathway and Inhibition

Experimental Workflow for Evaluating EGFR Inhibitors

Conclusion

From its early synthesis to its current role as a privileged scaffold in modern drug discovery, this compound has had a significant impact on medicinal chemistry. Its unique electronic properties continue to be exploited in the design of highly potent and selective enzyme inhibitors. The historical development of this core structure underscores the importance of foundational synthetic chemistry in enabling the discovery of life-saving therapeutics. As our understanding of complex disease pathways deepens, the versatility of the this compound moiety ensures its continued relevance in the development of next-generation targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application